The vaccinia virus 42-kilodalton protein is an essential envelope protein involved in the life cycle of the vaccinia virus, a member of the Poxviridae family. This protein plays a crucial role in the envelopment and egress of extracellular virions, thereby influencing viral spread and virulence. The vaccinia virus itself is historically significant as it was used in the smallpox vaccine and serves as a model organism for studying poxvirus biology.
The vaccinia virus is derived from the Vaccinia virus strain, which is a live virus that has been extensively studied in virology. The 42-kilodalton protein is encoded by the viral genome and is expressed during the viral replication cycle. Research on this protein has been conducted using various methodologies, including molecular biology techniques and structural analysis.
The vaccinia virus belongs to the genus Orthopoxvirus within the Poxviridae family. The 42-kilodalton protein is classified as an envelope protein, which are proteins located on the surface of the virus that facilitate interactions with host cells.
The synthesis of the vaccinia virus 42-kilodalton protein typically involves recombinant DNA technology. This includes cloning the gene encoding the protein into expression vectors, followed by transformation into suitable host cells (such as Escherichia coli or mammalian cells) for protein expression.
The vaccinia virus 42-kilodalton protein exhibits a specific tertiary structure that is critical for its function. It comprises distinct domains that facilitate its role in viral assembly and egress.
Structural studies, including X-ray crystallography and nuclear magnetic resonance spectroscopy, have provided insights into its conformation. For instance, it has been shown that this protein interacts with other viral components during virion formation.
The vaccinia virus 42-kilodalton protein participates in several biochemical reactions during the viral life cycle:
These reactions often involve interactions with host cell receptors and other viral proteins, highlighting a complex network of molecular interactions necessary for successful viral replication.
The mechanism of action of the vaccinia virus 42-kilodalton protein involves several steps:
Studies have demonstrated that mutations in this protein can lead to defects in viral egress and reduced virulence, underscoring its importance in the life cycle of the virus .
The vaccinia virus 42-kilodalton protein is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 42 kilodaltons, which classifies it among medium-sized proteins.
It contains various functional groups that are critical for its interaction with other molecules. This includes regions that facilitate binding to lipids and other proteins during virion assembly.
Biochemical assays have shown that this protein can undergo post-translational modifications such as glycosylation, which may affect its function and stability .
The vaccinia virus 42-kilodalton protein has several applications in scientific research:
The gene encoding the vaccinia virus 42kDa protein, designated B5R, resides within the HindIII B fragment of the vaccinia virus genome. This genomic positioning is conserved across orthopoxviruses, including variola major, underscoring its functional importance. The B5R open reading frame (ORF) spans 951 base pairs, predicting a polypeptide of 317 amino acids with a calculated molecular mass of 35.1 kDa. However, extensive post-translational modifications result in the observed 42kDa mature glycoprotein. Sequence analysis reveals significant homology with members of the complement control protein (CCP) superfamily, particularly in its extracellular domain. The protein features a predicted N-terminal signal peptide (residues 1-23), a large extracellular domain containing four short consensus repeats (SCRs), a hydrophobic transmembrane domain (residues 275-297), and a C-terminal cytoplasmic tail (residues 298-317) [1] [5]. This domain architecture is characteristic of type I transmembrane glycoproteins and facilitates its integration into viral envelopes and infected cell membranes [3].
Comparative analysis of B5R sequences across vaccinia virus strains reveals polymorphisms influencing protein function and viral phenotype. The Western Reserve (WR) and IHD-J strains exhibit nine amino acid substitutions within the B5R ORF. Notably, IHD-J produces significantly higher levels of extracellular enveloped virus (EEV) and exhibits prominent comet-shaped plaques in cell culture due to enhanced virus spread. However, genetic studies using recombinant viruses demonstrated that these phenotypic differences are not attributable to the B5R variations. When the WR strain's B5R gene was replaced with the IHD-J allele, the resultant virus maintained the WR phenotype (small plaques without comets). Conversely, an IHD-J strain with a deleted B5R gene (I-ΔB5R) still produced small comets, indicating that the enhanced EEV release and comet formation characteristic of IHD-J are governed by factors outside B5R, such as a point mutation in the A34R gene [3] [7].
Table 1: Key Amino Acid Variations in B5R Between WR and IHD-J Vaccinia Virus Strains
Amino Acid Position | WR Strain | IHD-J Strain | Domain Location | Functional Implication |
---|---|---|---|---|
42 | Serine (S) | Proline (P) | SCR1 | Unknown, no major functional impact |
108 | Aspartic Acid (D) | Glycine (G) | SCR2 | Unknown |
142 | Asparagine (N) | Serine (S) | SCR3 | Potential glycosylation site alteration |
209 | Lysine (K) | Glutamic Acid (E) | SCR4 | Charge alteration; potential immune evasion impact |
256 | Alanine (A) | Threonine (T) | Near Transmembrane | Potential membrane proximity effect |
The B5R-encoded 42kDa protein (gp42) undergoes extensive co- and post-translational modifications critical for its function. Metabolic labeling studies using [³H]glucosamine confirmed it is an N-linked and O-linked glycoprotein. Treatment with tunicamycin, an inhibitor of N-linked glycosylation, reduces its molecular weight, verifying N-glycosylation. Furthermore, labeling with [³H]palmitate demonstrated that gp42 is acylated (S-palmitoylated), likely on cysteine residues within its cytoplasmic tail, facilitating stable membrane anchorage and potential raft localization. N-terminal sequencing of a truncated, secreted form of B5R identified the signal peptide cleavage site between residues Ala²³ and Gln²⁴. The mature protein exists in multiple oligomeric states: under non-reducing conditions, immunoprecipitation and Western blotting detect an 85-kDa species, suggesting the formation of disulfide-linked homodimers or heterodimers with other viral glycoproteins. This glycoprotein is exclusively incorporated into the envelope of extracellular enveloped virions (EEV) and is absent from intracellular mature virions (IMV) [1] [5].
The large luminal domain of the B5 protein is defined by four short consensus repeats (SCRs), also known as complement control protein (CCP) modules. Each SCR module comprises approximately 60 amino acids stabilized by two conserved disulfide bonds between four cysteine residues, forming a compact "sushi" domain. This architecture shares significant homology with host complement regulatory proteins like factor H and decay-accelerating factor (DAF). While this structural similarity strongly suggests a role in immune evasion by inhibiting the host complement cascade (similar to the vaccinia C3L protein), functional studies revealed a surprising dispensability of the entire SCR domain region (SCR1-4) for the primary role of B5 in EEV morphogenesis. Recombinant viruses expressing B5R lacking all four SCR domains (B5RΔSCR1-4) produced near wild-type levels of EEV and formed large plaques in vitro, indicating efficient cell-to-cell spread. However, these mutants were deficient in inducing actin tail formation beneath cell-associated enveloped virions (CEV) on the infected cell surface. This demonstrates that B5R possesses multiple functions: the transmembrane and cytoplasmic domains are essential for EEV formation, while the SCR domains contribute to modulating actin-based motility for cell-to-cell spread, potentially via interactions with host signaling pathways or other viral proteins like A36R [2] [7].
Table 2: Post-Translational Modifications and Structural Features of the B5 Protein
Feature | Location/Type | Experimental Evidence | Functional Consequence |
---|---|---|---|
Signal Peptide | N-terminal (residues 1-23) | Cleavage site determined by N-terminal sequencing (Ala²³↓Gln²⁴) | Targets nascent polypeptide to ER |
N-linked Glycosylation | Extracellular Domain | Metabolic labeling ([³H]Glucosamine); Tunicamycin sensitivity | Contributes to 42kDa size; stability; immune shielding |
O-linked Glycosylation | Extracellular Domain | Metabolic labeling ([³H]Glucosamine); Resistance to tunicamycin | Unknown |
Palmitoylation | Cytoplasmic Tail (Cys residues) | Metabolic labeling ([³H]Palmitate) | Membrane anchoring; raft association |
Disulfide-linked Dimerization | Extracellular Domain | 85kDa species under non-reducing conditions | Stabilization; functional complex formation? |
Short Consensus Repeats (SCRs 1-4) | Extracellular Domain (residues ~40-250) | Sequence homology; deletion mutagenesis | Actin tail induction; not essential for EEV formation |
The B5R gene exhibits a biphasic expression pattern regulated by distinct early and late viral promoters. Transcriptional mapping using Northern blotting and S1 nuclease protection assays identified two mRNA start sites. The early promoter initiates transcription approximately 60 nucleotides upstream of the translation start codon (ATG). The late promoter is positioned much closer, initiating transcription only 9 to 5 nucleotides upstream of the ATG. Despite the different transcriptional start sites and temporal regulation, both early and late mRNAs possess a 5' untranslated region (UTR) sufficiently short to allow efficient translation initiation via ribosome scanning. Consequently, both transcripts encode the identical 317-amino acid polypeptide. This constitutive expression strategy ensures B5 protein is available throughout the infection cycle, necessary for its roles in both early envelopment events and later virion egress and spread [5].
B5 protein synthesis commences during the early phase of infection (1-4 hours post-infection), peaks between 6-7 hours post-infection, and continues at reduced levels throughout the late phase (up to 24 hours post-infection). Immunoprecipitation studies using specific antisera (e.g., polyclonal antibody C'-B5R raised against a peptide epitope or monoclonal antibody MAb 20) consistently detect the 42kDa protein during this entire window. While early synthesis provides the protein necessary for the initial envelopment of IMV at the trans-Golgi network (TGN) to form intracellular enveloped virus (IEV), sustained late expression supports the continued production and release of EEV. The B5 protein is not merely synthesized but is efficiently trafficked and incorporated into viral membranes. Immunofluorescence and immunogold electron microscopy localize B5R on the cell surface, within the cytoplasm (associated with wrapping membranes and IEV), and specifically on the envelope of EEV and CEV. Crucially, its trafficking from the endoplasmic reticulum (ER) to the site of wrapping in the juxtanuclear region is dependent on interaction with another EEV glycoprotein, A34. In the absence of A34, B5 is retained in the ER and fails to reach the TGN or be efficiently incorporated into EEV particles, highlighting a critical protein-protein interaction for functional maturation [1] [4] [5].
Table 3: B5 Protein Expression Dynamics During Vaccinia Virus Infection
Phase of Infection | Transcript Origin | Protein Synthesis Level | Localization | Primary Function(s) |
---|---|---|---|---|
Early (0-4 hpi) | Early promoter mRNA | Low to Moderate | ER; Golgi membranes | Initial incorporation into nascent IEV membranes |
Mid (4-8 hpi) | Early & Late promoter mRNAs | Peak (6-7 hpi) | Wrapping membranes (TGN/EE); IEV | Bulk of IEV formation; initiation of EEV egress |
Late (>8 hpi) | Late promoter mRNA | Moderate, sustained | Cell surface; CEV; EEV | Continued EEV production; cell-to-cell spread; actin tail induction |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5